Cas no 2229359-55-9 (1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol)

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol is a brominated and fluorinated cyclopropane derivative featuring a methoxy-substituted aromatic ring. This compound is of interest in synthetic organic chemistry due to its unique structural motifs, including the cyclopropylmethanol group, which can serve as a versatile intermediate in the preparation of more complex molecules. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, while the methoxy group offers additional functionalization opportunities. Its well-defined stereochemistry and stability under standard conditions make it a valuable building block for pharmaceutical and agrochemical research, particularly in the development of bioactive compounds with tailored properties.
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol structure
2229359-55-9 structure
商品名:1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol
CAS番号:2229359-55-9
MF:C11H12BrFO2
メガワット:275.114186286926
CID:6096500
PubChem ID:165972905

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol
    • [1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
    • 2229359-55-9
    • EN300-1904706
    • インチ: 1S/C11H12BrFO2/c1-15-10-8(11(6-14)2-3-11)4-7(12)5-9(10)13/h4-5,14H,2-3,6H2,1H3
    • InChIKey: IMZJEFWVOUANTK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)C1(CO)CC1)OC)F

計算された属性

  • せいみつぶんしりょう: 274.00047g/mol
  • どういたいしつりょう: 274.00047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904706-0.5g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
0.5g
$1097.0 2023-09-18
Enamine
EN300-1904706-2.5g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
2.5g
$2240.0 2023-09-18
Enamine
EN300-1904706-0.1g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
0.1g
$1005.0 2023-09-18
Enamine
EN300-1904706-1g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
1g
$1142.0 2023-09-18
Enamine
EN300-1904706-5g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
5g
$3313.0 2023-09-18
Enamine
EN300-1904706-0.05g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
0.05g
$959.0 2023-09-18
Enamine
EN300-1904706-10.0g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
10g
$4914.0 2023-05-23
Enamine
EN300-1904706-0.25g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
0.25g
$1051.0 2023-09-18
Enamine
EN300-1904706-10g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
10g
$4914.0 2023-09-18
Enamine
EN300-1904706-5.0g
[1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropyl]methanol
2229359-55-9
5g
$3313.0 2023-05-23

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol 関連文献

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanolに関する追加情報

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 2229359-55-9): An Overview

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 2229359-55-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a brominated, fluorinated, and methoxylated aromatic ring attached to a cyclopropylmethanol moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications.

The bromine atom in the aromatic ring of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol plays a crucial role in modulating its reactivity and stability. Bromine is known for its ability to participate in various substitution and elimination reactions, which can be leveraged in the synthesis of more complex molecules. Additionally, the presence of bromine can influence the compound's solubility and bioavailability, making it an important consideration in drug design.

The fluorine atom, another key substituent in the aromatic ring, contributes to the compound's electronic properties. Fluorine is highly electronegative and can significantly affect the electronic distribution within the molecule. This can lead to enhanced binding affinity to specific biological targets, such as enzymes or receptors. The fluorine atom also enhances the metabolic stability of the compound, reducing its susceptibility to rapid degradation by metabolic enzymes.

The methoxy group (-OCH3) further modifies the electronic properties of the aromatic ring and can influence the compound's lipophilicity. Methoxy groups are known to increase lipophilicity, which can enhance the compound's ability to cross cell membranes and reach intracellular targets. This property is particularly valuable in designing drugs that need to penetrate cells effectively.

The cyclopropylmethanol moiety is a cyclic alkyl group with a hydroxyl (-OH) functional group. This structure provides additional reactivity and can participate in various chemical transformations. The hydroxyl group can form hydrogen bonds with other molecules, which can be important for interactions with biological targets. Additionally, the cyclopropyl ring itself adds conformational rigidity to the molecule, which can help stabilize specific conformations that are favorable for binding to target proteins.

Recent studies have explored the potential applications of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of novel antiviral agents. The unique combination of functional groups in this compound allows for the creation of derivatives with enhanced antiviral activity against a range of viral pathogens. For example, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol exhibited potent inhibitory effects against influenza virus replication.

In addition to antiviral applications, 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol has shown promise as a lead compound for developing new anticancer agents. Research published in Cancer Research highlighted the ability of this compound to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism of action involves targeting specific signaling pathways that are dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.

The structural versatility of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol also makes it an attractive candidate for use in combinatorial chemistry approaches. By modifying different functional groups within the molecule, chemists can generate libraries of compounds with diverse biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify new leads for drug discovery programs.

In conclusion, 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol (CAS No. 2229359-55-9) is a versatile and promising compound with potential applications in various therapeutic areas. Its unique chemical structure and functional groups provide a solid foundation for further research and development into novel pharmaceutical agents. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical science.

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